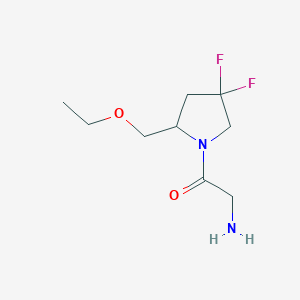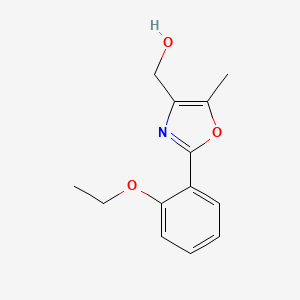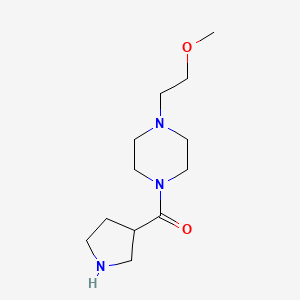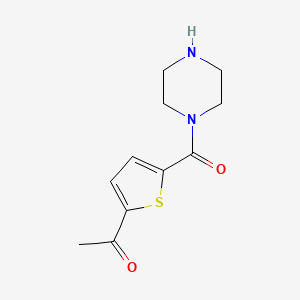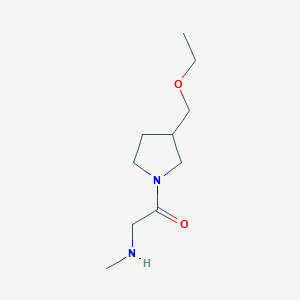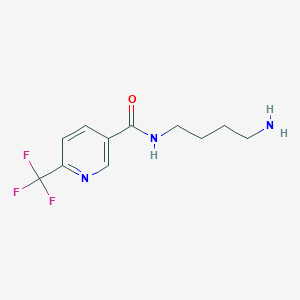
3-Ethoxy-4-methoxy-1-prolylpyrrolidine
Vue d'ensemble
Description
3-Ethoxy-4-methoxy-1-prolylpyrrolidine is a synthetic stimulant compound that belongs to the cathinone class. It’s part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Pyrrolidine compounds, including this compound, have a five-membered nitrogen-containing ring . The structure of these compounds allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 242.31 g/mol. No further physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Addition to 1-Acylpyridinium Salts
Indolyl and pyrrolyl Grignard reagents have been shown to react with 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine, yielding 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process, which involves chiral auxiliaries, demonstrates the utility of these reagents in synthesizing complex heterocyclic compounds (Kuethe & Comins, 2004).
Bioactive Pyrrolidino[3,4-b]pyrrolidines Synthesis
A study detailed the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an evaluation of antibacterial and antimycobacterial activities. This highlights the compound's potential in developing new antibacterial agents (Belveren et al., 2018).
Nonlinear Optical Studies
Research on chalcone derivatives, including methoxy and ethoxy variants, revealed significant nonlinear optical properties. These findings are critical for applications in optical limiting and laser damage threshold studies, underpinning the potential use of such compounds in advanced optical technologies (Mathew et al., 2019).
Corrosion Inhibition
Pyridine derivatives, including methoxy-substituted compounds, have shown effective corrosion inhibition on mild steel in acidic environments. This research contributes to the development of new corrosion inhibitors for industrial applications (Ansari, Quraishi, & Singh, 2015).
Fluorescence Studies
Novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one have been synthesized, with studies on their photophysical properties. This work is significant for the development of materials with potential applications in fluorescence-based technologies (Mojtahedi et al., 2017).
Stability Study of New Analgesic Compound
A stability study of a new analgesic compound, 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivative of Pyrrolo[3,4-c]pyridine, was performed using HPLC, contributing to the understanding of the stability of potential pharmaceutical compounds (Muszalska & Bereda, 2008).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Pyrrolidine compounds are also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action of indole and pyrrolidine derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The biochemical pathways affected by indole and pyrrolidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or kill cancer cells .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole and pyrrolidine derivatives can vary greatly depending on the specific compound. These properties can influence the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole and pyrrolidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or kill cancer cells .
Action environment
The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Orientations Futures
Propriétés
IUPAC Name |
(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-5-4-6-13-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVEEIUHFBGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



